Epimestrol (3-methoxy-17-epioestriol) is a synthetic, nonsteroidal estrogen. [] It is classified as a selective estrogen receptor modulator (SERM), meaning it interacts with estrogen receptors in a tissue-specific manner. [] Epimestrol has been primarily investigated for its potential to induce ovulation in women experiencing infertility due to various conditions such as anovulation and luteal phase deficiency. [, , , ] It has also been studied for its effects on the hypothalamic-pituitary-gonadal axis in both men and women. [, ]
Epimestrol is derived from estriol, a natural estrogen, and structurally modified to enhance its pharmacological properties. It belongs to the steroid class of compounds, specifically categorized under estrogens. Its IUPAC name is 3-Methoxy-17β-estradiol, and it has a molecular formula of CHO with a molar mass of 302.414 g/mol .
The synthesis of Epimestrol involves several key steps that modify the natural steroid framework of estriol. A common synthetic route includes:
For instance, one method describes starting from estrone and utilizing various reagents such as trifluoromethanesulfonic anhydride for transformations that lead to the desired methylated product .
Epimestrol features a steroid skeleton typical of estrogens, characterized by four fused rings (A, B, C, D). The structural formula can be represented as follows:
The compound's structure can be visualized using its SMILES notation: CC(=O)[C@H]1CC[C@H]2[C@H](C1=CC=C(C2=CC(=C(C=C1)O)O)OC)C)O
. This notation encapsulates the stereochemistry and connectivity of atoms within the molecule.
Epimestrol undergoes various chemical reactions typical of steroid compounds:
These reactions are crucial for developing derivatives with improved pharmacological properties .
Epimestrol functions primarily through its action on estrogen receptors in target tissues. Upon administration, it binds to estrogen receptors in reproductive tissues, leading to:
The binding affinity and subsequent activation of these receptors result in physiological effects associated with estrogen, including ovulation induction and modulation of menstrual cycles .
Epimestrol exhibits several notable physical properties:
Epimestrol is primarily utilized in reproductive medicine for:
Research into its efficacy continues, focusing on optimizing dosing regimens and understanding its long-term effects on reproductive health .
Epimestrol (chemical name: 3-Methoxy-17-epiestriol; synonyms: Stimovul, ORG-817) is a synthetic steroidal estrogen derivative classified as an estrogen ether and a prodrug of 17-epiestriol [1] [8]. Its molecular formula is C₁₉H₂₆O₃, with a molar mass of 302.41 g/mol, characterized by a hydroxylated estrane core modified at C3 and C17 [1] [7]. The compound crystallizes as needles from acetone/heptane with a melting point of 158–160°C and demonstrates optical activity ([α]D²⁰ = +48° in chloroform) [7]. Chemically, it belongs to the 3-methoxyestradiol derivatives, a subgroup of therapeutic estrogens designed for oral bioavailability [2] [8]. Its prodrug design leverages metabolic activation, where hepatic demethylation converts it to the biologically active 17-epiestriol [1].
Table 1: Key Chemical Identifiers of Epimestrol
Property | Value |
---|---|
CAS Registry Number | 7004-98-0 |
IUPAC Name | (8R,9S,13S,14S,16R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol |
Molecular Formula | C₁₉H₂₆O₃ |
Molar Mass | 302.41 g/mol |
Optical Rotation | [α]D²⁰ +48° (chloroform) |
Melting Point | 158–160°C |
Epimestrol emerged during the mid-20th century surge in synthetic estrogen development, synthesized in 1960 by Organon (Netherlands) under developmental code ORG-817 [7] [8]. Its creation aligned with efforts to engineer orally active estrogens with improved metabolic stability over natural hormones like estriol. By the early 1980s, it was marketed under brand names Stimovul and Alene, primarily as an anterior pituitary activator for ovulation induction [1] [6]. Historically, its development paralleled that of conjugated equine estrogens (e.g., Premarin®, introduced 1942), though epimestrol's unique stereochemistry distinguished it from earlier therapeutics [4]. Unlike bioidentical hormones (e.g., 17β-estradiol), epimestrol represented a semi-synthetic derivative optimized for specific reproductive applications [4] [10].
Epimestrol’s core structure is the estrane steroid nucleus (18-carbon tetracyclic framework), with modifications at C3, C16, and C17 defining its pharmacology:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7